H-D-Ala-Ala-Ala-OH
Description
Tripeptide Structure and Stereochemical Significance in Biological Contexts
H-D-Ala-Ala-Ala-OH is a tripeptide, meaning it consists of three amino acid residues—in this case, alanine (B10760859)—linked by two peptide bonds. Its chemical formula is C9H17N3O4 and it has a molecular weight of approximately 231.25 g/mol . lookchem.comchemsrc.com The key structural feature is the stereochemistry of the N-terminal alanine residue. Amino acids (except glycine) are chiral, existing as two non-superimposable mirror images, or enantiomers: the L (levorotatory) and D (dextrorotatory) forms.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5874-89-5 | lookchem.comchemsrc.com |
| Molecular Formula | C9H17N3O4 | lookchem.comchemsrc.com |
| Molecular Weight | 231.25 g/mol | lookchem.comchemsrc.com |
| Density | 1.227 g/cm³ | lookchem.comchemsrc.com |
| Polar Surface Area | 121.52 Ų | lookchem.com |
Foundational Role of D-Alanine Peptides in Prokaryotic Biological Systems
D-alanine is a fundamental component of the peptidoglycan layer of bacterial cell walls. frontiersin.orgasm.org Peptidoglycan is a massive polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support and protection against osmotic lysis. sigmaaldrich.comlibretexts.org This structure is composed of polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units. libretexts.orguoanbar.edu.iq
Attached to each NAM sugar is a short peptide chain, which typically terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. sigmaaldrich.comebi.ac.ukresearchgate.net This D-Ala-D-Ala terminus is critical for the final step of cell wall construction: a transpeptidation reaction that cross-links adjacent peptide chains, creating the rigid and protective peptidoglycan lattice. researchgate.net The presence of D-amino acids in these peptide stems is a key defense mechanism for bacteria, as it protects the cell wall from being broken down by host proteases that target L-amino acids. frontiersin.orglibretexts.org The synthesis of the D-Ala-D-Ala dipeptide is catalyzed by the enzyme D-Ala-D-Ala ligase, making this enzyme an essential target for antibacterial drugs. sigmaaldrich.comontosight.aihmdb.ca
Overview of Academic Research Trajectories for this compound and Related Analogs
The essential role of the D-Ala-D-Ala moiety in bacterial survival has made it a focal point of antimicrobial research for decades. The glycopeptide antibiotic vancomycin (B549263), for example, functions by binding directly to the D-Ala-D-Ala termini of peptidoglycan precursors. doseme-rx.comasm.orgpnas.orgpnas.org This binding sterically hinders the transpeptidation and transglycosylation steps, preventing the formation of a stable cell wall and leading to bacterial cell death. researchgate.netpnas.org
A major trajectory in antimicrobial research has been driven by the emergence of antibiotic resistance. Vancomycin-resistant bacteria, such as vancomycin-resistant enterococci (VRE), have evolved a mechanism to alter the target site. asm.orgnih.gov These bacteria possess genes (the van gene cluster) that enable them to synthesize peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala. asm.orgpnas.orgpnas.org The substitution of an ester bond in D-Ala-D-Lac for the peptide bond in D-Ala-D-Ala results in the loss of a key hydrogen bond, reducing vancomycin's binding affinity by a factor of 1,000 and rendering the antibiotic ineffective. pnas.org
In this context, synthetic peptides like this compound and its analogs are valuable tools. They are used in a variety of research applications:
Probing Enzyme Specificity: Peptides with varying lengths and stereochemistry, such as H-D-Ala-D-Ala-D-Ala-D-Ala-OH, are used as substrates to study the activity and specificity of bacterial enzymes like D-aminopeptidases, which are involved in peptidoglycan turnover and recycling. medchemexpress.com
Investigating Resistance Mechanisms: Researchers use synthetic D-amino acid-containing peptides to study the structural and mechanistic basis of antibiotic action and resistance. For instance, studies have explored how high concentrations of exogenous D-alanine can compete with D-lactate, forcing resistant bacteria to produce more of the vancomycin-sensitive D-Ala-D-Ala precursors. asm.org
Developing Novel Antimicrobials: A significant area of research involves the design and synthesis of new peptide analogs to overcome existing resistance. mdpi.commdpi.com Strategies include modifying natural antimicrobial peptides or creating entirely new sequences with enhanced stability and activity against resistant strains. frontiersin.org By studying how variations in sequence and stereochemistry affect peptide function, scientists aim to develop next-generation antibiotics. mdpi.comnih.gov
Table 2: Research on D-Alanine Peptide Analogs
| Peptide/Analog | Research Focus | Key Finding | Reference |
|---|---|---|---|
| D-Ala-D-Ala | Target of vancomycin | Essential for bacterial cell wall cross-linking; binding by vancomycin inhibits this process. | researchgate.netdoseme-rx.compnas.org |
| D-Ala-D-Lac | Vancomycin resistance mechanism | Substitution for D-Ala-D-Ala in peptidoglycan precursors reduces vancomycin binding affinity 1,000-fold. | asm.orgpnas.orgpnas.org |
| H-D-Ala-D-Ala-D-Ala-D-Ala-OH | Enzyme substrate studies | Used as a substrate to characterize D-aminopeptidase enzymes in bacteria. | medchemexpress.com |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys Analogs | Cell adhesion studies | Substituting L-amino acids with D-amino acids (e.g., D-Asp) can render the peptide biologically inactive, highlighting stereochemical importance. | nih.gov |
| Aurein 1.2 Analogs | Development of new antimicrobials | Replacing lysine (B10760008) with non-proteinogenic amino acids can enhance antimicrobial and antiproliferative activity. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Basis of Antimicrobial Resistance Pertinent to D Alanine Peptides
Mechanisms of Bacterial Resistance Against Cell Wall-Targeting Agents
Bacteria have evolved diverse strategies to resist antibiotics that target the synthesis of their peptidoglycan cell wall. These mechanisms primarily involve either altering the drug's target to reduce binding affinity or modifying the enzymes responsible for cell wall construction to render them insensitive to the antibiotic.
Vancomycin (B549263), a glycopeptide antibiotic, has historically been a last-resort treatment for serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II. nih.govdoseme-rx.comasm.org This binding physically obstructs the transglycosylation and transpeptidation steps in cell wall synthesis, weakening the peptidoglycan structure and leading to cell lysis. doseme-rx.compatsnap.commdpi.com
The most prominent mechanism of high-level vancomycin resistance involves a fundamental alteration of this target site. patsnap.comrespiratory-therapy.com Resistant bacteria, particularly vancomycin-resistant enterococci (VRE), acquire gene clusters (most notably vanA and vanB) that reprogram the biosynthesis of the cell wall precursor. frontiersin.orgnih.gov These genes orchestrate the substitution of the terminal D-Ala residue with either D-lactate (D-Lac) or D-serine (D-Ser). frontiersin.orgiucr.org
The replacement of the D-Ala-D-Ala dipeptide with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide is particularly effective. asm.org This change involves substituting the amide bond between the two D-alanine residues with an ester bond. The loss of a critical hydrogen bond between vancomycin and the peptide precursor reduces the antibiotic's binding affinity by approximately 1,000-fold. asm.orgiucr.orgnih.gov A less common but also significant alteration is the replacement of the terminal D-Ala with D-Ser, forming a D-Ala-D-Ser terminus. This substitution confers a lower level of resistance, as it only reduces vancomycin's binding affinity by about sevenfold due to steric hindrance. nih.goviucr.org
| Resistance Phenotype | Precursor Terminus | Effect on Vancomycin Affinity | Associated Ligase Genes |
| Vancomycin Susceptible | D-Ala-D-Ala | High | ddl |
| High-Level Resistance | D-Ala-D-Lac | 1000-fold decrease | vanA, vanB, vanD, vanM frontiersin.orgiucr.org |
| Low-Level Resistance | D-Ala-D-Ser | 7-fold decrease | vanC, vanE, vanG, vanL, vanN nih.goviucr.org |
Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the final stages of peptidoglycan synthesis, including transpeptidation (cross-linking). nih.govplos.org They are the primary targets of β-lactam antibiotics like penicillin. mdpi.comoup.com Resistance to β-lactams frequently arises from modifications to these PBPs. nih.gov These adaptations can occur through several mechanisms, including the acquisition of new, resistant PBP genes (like mecA in MRSA, which encodes PBP2a) or the accumulation of point mutations in existing PBP genes. oup.comactanaturae.ru Such mutations can reduce the binding affinity of β-lactam antibiotics to the PBP active site, allowing the enzyme to continue functioning even in the presence of the drug. nih.govnih.gov In Streptococcus pneumoniae, for instance, high-level penicillin resistance requires mutations in multiple PBPs, including PBP2x, PBP2b, and PBP1a. oup.cometflin.com
A fascinating aspect of bacterial adaptation, particularly in vancomycin-resistant strains, is how PBPs evolve to process the newly synthesized cell wall precursors. While the native PBPs are optimized to use D-Ala-D-Ala as a substrate, the emergence of D-Ala-D-Lac precursors in VRE presents a new challenge for these enzymes. frontiersin.org Research has shown that specific amino acid substitutions occur in the PBPs of resistant strains, enabling them to effectively utilize these altered substrates.
A study on Enterococcus faecalis identified mutations in three of its six high-molecular-weight PBPs (PBP1B, PBP2A, and PBP3) in vancomycin-resistant strains. nih.gov These changes suggest an adaptation to accommodate the modified peptide side chains during the transpeptidation process. nih.gov For example, a key substitution, threonine-to-asparagine at position 491 in PBP1B, was found to facilitate a shift in substrate preference from D-Ala-D-Ala to D-Ala-D-Lac. nih.gov This demonstrates that PBPs can evolve not only to evade antibiotics but also to adapt to the new biochemical environment created by other resistance mechanisms within the same cell.
| PBP | Amino Acid Substitution (Example) | Organism | Implied Effect |
| PBP1B | Thr491Asn | Enterococcus faecalis (VRE) | Shifts substrate preference to D-Ala-D-Lac nih.gov |
| FtsI (PBP3) | Val545Ile | Salmonella enterica | Increased resistance to multiple β-lactams plos.org |
| PBP 2b | Thr446Ala | Streptococcus pneumoniae | Reduced response to piperacillin (B28561) etflin.com |
The presence of multiple PBPs in a single bacterium allows for complex and cooperative interactions, especially under the selective pressure of antibiotics. When one PBP acquires a mutation that confers resistance but potentially reduces its efficiency in cell wall synthesis, other PBPs can sometimes compensate for this fitness cost. plos.org
In Streptococcus pneumoniae, mutations in pbp2b can impose a fitness cost and cause defects in cell division. However, the subsequent acquisition of mutations in pbp2x and pbp1a can fully compensate for these defects. plos.org This intergenic compensatory evolution not only restores the bacterium's fitness but also results in an increased level and broader spectrum of β-lactam resistance. plos.org Similarly, in vancomycin-resistant E. faecalis, the observation that some PBPs undergo adaptive mutations while others remain unchanged suggests a cooperative or compensatory dynamic. nih.gov The unchanged PBPs may continue to handle any remaining D-Ala-D-Ala precursors, while the mutated PBPs specialize in cross-linking the new D-Ala-D-Lac-terminated chains, illustrating a "teamwork" approach among these crucial enzymes. nih.gov In S. aureus, PBP1 has been shown to play a significant role in the compensatory response to cell membrane damage induced by the antibiotic daptomycin, highlighting the role of specific PBPs in managing antibiotic-induced stress. ucsd.edunih.gov
Adaptations and Mutations in Penicillin-Binding Proteins (PBPs) in Resistant Strains
Investigating PBP Substrate Preference Shifts through Amino Acid Substitutions
D-Alanine-D-Alanine Ligase (Ddl) in Antibiotic Resistance Mechanisms
The enzyme D-alanine:D-alanine ligase (Ddl) is an essential ATP-dependent enzyme in the vast majority of bacteria. pnas.orgresearchgate.net It catalyzes the formation of the D-Ala-D-Ala dipeptide, which is a critical component of the UDP-MurNAc-pentapeptide, the primary building block of the peptidoglycan cell wall. researchgate.netchemsrc.com Because of its essential role and absence in humans, Ddl is an attractive target for the development of new antibiotics. pnas.org The function of Ddl is central to vancomycin susceptibility; it produces the very target that the antibiotic binds to. asm.orgnih.gov Consequently, the modification of this pathway is a cornerstone of vancomycin resistance.
In vancomycin-resistant enterococci, the native Ddl enzyme is functionally replaced or supplemented by variant ligases encoded by the van gene clusters. These ligases have an altered substrate specificity that is crucial for the resistance phenotype. acs.org The three most well-characterized phenotypes are VanA, VanB, and VanC, each associated with a distinct ligase. acs.orgpnas.org
VanA: The VanA ligase, encoded by the vanA gene, is a D-Ala-D-Lac ligase. acs.orgpnas.org It preferentially catalyzes the formation of the depsipeptide D-Ala-D-Lac. pnas.org The VanA phenotype is typically associated with high-level, inducible resistance to both vancomycin and a related glycopeptide, teicoplanin. pnas.org The vanA gene cluster also includes vanH, which generates D-lactate, and vanX, which is a dipeptidase that hydrolyzes any D-Ala-D-Ala produced by the host's native Ddl enzyme, ensuring that only the resistance-conferring precursors are incorporated into the cell wall. asm.orgpnas.org
VanB: The VanB ligase is also a D-Ala-D-Lac ligase and shows significant homology to VanA. pnas.org It confers high-level resistance to vancomycin but, in contrast to VanA, the strains typically remain susceptible to teicoplanin. pnas.org This differential susceptibility is a key characteristic used to distinguish the VanB phenotype. pnas.org
VanC: The VanC ligase catalyzes the synthesis of a D-Ala-D-Ser dipeptide. acs.orgpnas.org This alteration results in a lower level of vancomycin resistance compared to the VanA and VanB phenotypes. nih.govpnas.org The VanC-type resistance is often intrinsic and constitutive (always expressed) in certain enterococcal species like Enterococcus gallinarum and Enterococcus casseliflavus. nih.govpnas.org
| Ligase | Gene | Substrates | Product | Associated Resistance Level |
| VanA | vanA | D-Alanine + D-Lactate | D-Ala-D-Lac | High (Vancomycin & Teicoplanin) pnas.orgpnas.org |
| VanB | vanB | D-Alanine + D-Lactate | D-Ala-D-Lac | High (Vancomycin only) pnas.orgpnas.org |
| VanC | vanC | D-Alanine + D-Serine | D-Ala-D-Ser | Low (Vancomycin) acs.orgpnas.org |
Exploring Ddl Inhibition Strategies to Circumvent Resistance
The enzyme D-alanine:D-alanine ligase (Ddl) is a crucial catalyst in the biosynthesis of the bacterial cell wall, specifically in the formation of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. rcsb.orgchemsrc.com This dipeptide is an essential precursor for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. chemsrc.comnih.gov The inhibition of Ddl represents a promising strategy to combat bacterial growth and circumvent existing resistance mechanisms. rcsb.orgnih.gov
Early efforts in Ddl inhibition focused on analogs of its substrate (D-alanine), product (D-alanyl-D-alanine), and transition states, such as phosphinate and phosphonate (B1237965) dipeptides. researchgate.net While these initial inhibitors demonstrated activity against the enzyme, they often lacked sufficient potency as antibacterial agents. researchgate.net One of the most well-known inhibitors is D-cycloserine (DCS), a structural analog of D-alanine. rcsb.orgnih.gov DCS targets both alanine (B10760859) racemase (Alr) and Ddl, disrupting the supply of D-alanine and its subsequent ligation. nih.govasm.org However, its clinical application is limited. nih.gov
More recent research has employed structure-based virtual screening to identify novel Ddl inhibitors. This approach has led to the discovery of compounds with different chemical scaffolds, such as diazenedicarboxamides, that exhibit significant inhibitory activity against Ddl, with some demonstrating promising antibacterial effects. nih.govresearchgate.net For instance, a study identified thirteen diazenedicarboxamides that were more effective inhibitors than D-cycloserine. nih.gov
The crystal structure of Ddl from organisms like Mycobacterium tuberculosis has provided valuable insights for rational drug design. rcsb.org These structures reveal a flexible ligand-binding cavity, suggesting that significant conformational changes are necessary for substrate binding. rcsb.org This flexibility presents opportunities for designing inhibitors that can bind tightly to the enzyme and disrupt its function. Kinetic studies have shown that the binding of inhibitors like DCS can be influenced by the concentration of ATP, a co-substrate in the Ddl-catalyzed reaction. rcsb.org
Interactive Table: Ddl Inhibitor Strategies
| Strategy | Example Compound(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Substrate/Product Analogs | D-cycloserine (DCS), Phosphinate/Phosphonate dipeptides | Competitive inhibition by mimicking the natural substrate or product of Ddl. | rcsb.orgresearchgate.net |
| Structure-Based Virtual Screening | Diazenedicarboxamides | Identification of novel chemical scaffolds that bind to and inhibit the active site of Ddl. | nih.govresearchgate.net |
| Rational Drug Design | --- | Utilization of the crystal structure of Ddl to design specific and potent inhibitors. | rcsb.org |
Broader Perspectives on Acquired Antimicrobial Resistance in Bacterial Pathogens
The challenge of antimicrobial resistance extends beyond the direct inhibition of enzymes like Ddl. Bacteria have evolved sophisticated mechanisms to counteract the effects of antibiotics, which can be broadly categorized into target modification and the genetic transfer of resistance determinants.
Drug Target Modification and Inactivation Strategies by Bacteria
A primary mechanism of acquired resistance involves the alteration of the drug's target site, preventing the antibiotic from binding effectively. nih.govsrce.hr In the context of D-alanine peptides, this is most notably observed in resistance to glycopeptide antibiotics like vancomycin. srce.hrmdpi.com Vancomycin functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking cell wall synthesis. srce.hrmdpi.comfrontiersin.org
Resistant bacteria have evolved to modify this target. srce.hrfrontiersin.org A key strategy involves the substitution of the terminal D-alanine with either D-lactate (D-Lac) or D-serine (D-Ser). srce.hrfrontiersin.orgfrontiersin.org This alteration, from D-Ala-D-Ala to D-Ala-D-Lac or D-Ala-D-Ser, dramatically reduces the binding affinity of vancomycin to its target. srce.hrfrontiersin.org The change to D-Ala-D-Lac can decrease vancomycin's affinity by as much as 1,000-fold, leading to high-level resistance. srce.hrfrontiersin.org The substitution with D-Ala-D-Ser results in a smaller reduction in affinity and confers low-level resistance. frontiersin.orgfrontiersin.org
Besides target site alteration, bacteria can also produce enzymes that directly inactivate antibiotics. srce.hr For example, β-lactamases are enzymes that hydrolyze and inactivate β-lactam antibiotics, which also target cell wall synthesis. researchgate.net Other inactivating enzymes include transferases that chemically modify antibiotics by adding groups like acetyl, phosphoryl, or adenylyl moieties, thereby preventing them from binding to their targets. srce.hrmdpi.com
Genetic Transfer and Dissemination of Resistance Determinants
The spread of antimicrobial resistance is greatly facilitated by the horizontal transfer of genetic material between bacteria. srce.hr Resistance genes, which encode the machinery for mechanisms like target modification and drug inactivation, are often located on mobile genetic elements such as plasmids and transposons. srce.hrmdpi.commdpi.com These elements can be transferred between bacteria of the same or different species through processes like conjugation, transformation, and transduction. srce.hr
A prime example is the dissemination of vancomycin resistance. The genes responsible for altering the D-Ala-D-Ala target, known as van gene clusters, are frequently carried on transposons, such as Tn1546 which harbors the vanA gene cluster. frontiersin.orgspandidos-publications.com These transposons can be located on plasmids, allowing for their efficient transfer to other bacteria, including pathogenic species like Staphylococcus aureus. mdpi.comspandidos-publications.com The acquisition of the vanA gene cluster by S. aureus from vancomycin-resistant enterococci (VRE) has led to the emergence of vancomycin-resistant S. aureus (VRSA), a significant clinical challenge. frontiersin.org
The horizontal gene transfer of resistance determinants is a major driver of the evolution of multidrug-resistant pathogens. The co-localization of multiple resistance genes on a single mobile genetic element can lead to the simultaneous acquisition of resistance to several classes of antibiotics, further complicating treatment options. mdpi.com
Interactive Table: Mechanisms of Genetic Dissemination of Resistance
| Transfer Mechanism | Description | Example | Reference(s) |
|---|---|---|---|
| Conjugation | Transfer of genetic material, often plasmids, between bacterial cells through direct contact. | Transfer of plasmids carrying van gene clusters conferring vancomycin resistance. | srce.hrspandidos-publications.com |
| Transformation | Uptake of naked DNA from the environment by a bacterial cell. | Acquisition of resistance genes released from dead bacteria. | srce.hr |
| Transduction | Transfer of bacterial DNA from one bacterium to another via a bacteriophage. | Bacteriophage-mediated transfer of antibiotic resistance genes. | srce.hr |
| Transposons | "Jumping genes" that can move from one location to another within or between genomes. | The Tn1546 transposon carrying the vanA gene cluster. | frontiersin.orgspandidos-publications.com |
Advanced Synthetic Methodologies and Derivatization of H D Ala Ala Ala Oh and Analogs
Solid-Phase and Solution-Phase Peptide Synthesis Strategies for D-Alanine Tripeptides
The creation of D-alanine tripeptides can be accomplished through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. masterorganicchemistry.comnih.gov SPPS, developed by R. Bruce Merrifield, is the most common method for peptide synthesis, where the peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. masterorganicchemistry.comrsc.org This approach simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration after each reaction cycle. rsc.orgresearchgate.net
Two main strategies dominate SPPS:
Boc/Bzl Strategy : This method uses tert-butoxycarbonyl (Boc) for temporary protection of the Nα-amino group and benzyl (B1604629) (Bzl) groups for side-chain protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and side-chain deprotection require a strong acid, such as hydrofluoric acid (HF). masterorganicchemistry.comresearchgate.net
Fmoc/tBu Strategy : This is currently the more popular approach, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) derived groups for side-chain protection. rsc.orgbachem.com The Fmoc group is typically removed with a piperidine (B6355638) solution, and the final cleavage is performed under milder acidic conditions with TFA, making it a more user-friendly method. masterorganicchemistry.comrsc.org The synthesis of D-amino acid-containing peptides, including tripeptides, has been successfully achieved using standard Fmoc-SPPS protocols. mdpi.com
Solution-phase peptide synthesis (LPPS) was the original method for creating peptides and remains crucial for specific applications where SPPS is not feasible, such as the synthesis of certain cyclic or structurally complex peptides like biphalin, which contains a D-Ala residue. nih.gov LPPS involves synthesizing the peptide entirely in a solution, with purification of intermediates after each step. nih.gov While it avoids the use of expensive resins, it can be more labor-intensive due to the need for traditional purification techniques like chromatography or recrystallization for each intermediate. bachem.comnih.gov However, innovations like Group-Assisted Purification (GAP) chemistry aim to streamline LPPS by simplifying the purification process. nih.gov
Table 1: Comparison of Major Peptide Synthesis Strategies for D-Alanine Peptides
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide is assembled on an insoluble polymer support. masterorganicchemistry.com | The peptide is synthesized in a homogeneous solution. nih.gov |
| Purification | Simplified; intermediates purified by washing and filtration. rsc.org | Requires purification (e.g., chromatography) after each step. nih.gov |
| Common Nα-Protecting Groups | Fmoc (base-labile), Boc (acid-labile). researchgate.netbachem.com | Boc (acid-labile), Z (hydrogenolysis-labile). bachem.com |
| Cleavage | Final cleavage from the resin with strong or moderate acid (e.g., HF, TFA). masterorganicchemistry.com | Not applicable; product is isolated from the final reaction mixture. |
| Advantages | Automation-friendly, easy purification, suitable for long peptides. masterorganicchemistry.comrsc.org | Scalable, no resin cost, suitable for structurally complex peptides not amenable to SPPS. nih.gov |
| Disadvantages | Cost of resins and reagents, potential for aggregation on the solid support. | Labor-intensive purification, less suitable for very long peptides. nih.gov |
Chemo-Enzymatic Approaches for Stereospecific Peptide Synthesis
Chemo-enzymatic peptide synthesis leverages the high stereoselectivity of enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.gov This method is advantageous as it avoids the harsh chemicals and laborious protection-deprotection steps associated with purely chemical synthesis, and significantly reduces the risk of racemization. nih.gov
However, most proteases exhibit a strong preference for L-amino acids, limiting their reactivity towards D-isomers. nih.gov Despite this challenge, research has focused on adapting enzymes for the incorporation of D-amino acids. For instance, the cysteine protease papain has been studied for the polymerization of D-alanine ethyl ester. nih.gov While papain can bind both L- and D-alanine substrates to form an initial intermediate, the subsequent step (aminolysis), which is crucial for chain elongation, is significantly slower for the D-isomer. nih.gov Computational and experimental results indicate that the free-energy barrier for the aminolysis of L-Ala-OEt is 12 kcal/mol, whereas for D-Ala-OEt it is a much higher 30 kcal/mol. nih.gov This difference is attributed to the orientation of the methyl group in the D-acyl-enzyme intermediate, which sterically hinders the approach of the next amino acid monomer. nih.gov
Other strategies to overcome the limitations of enzyme specificity include the use of substrate mimetics, which modify the D-amino acid substrate to be better recognized by the enzyme. ru.nl Furthermore, advances in protein engineering and the use of recombinant enzymes are expanding the scope of chemo-enzymatic synthesis for producing D-amino acid-containing peptides. nih.gov
Table 2: Research Findings in Chemo-Enzymatic Synthesis of D-Alanine Peptides
| Enzyme | Substrate(s) | Key Finding | Citation |
| Papain | L/D-alanine ethyl ester (Ala-OEt) | The reduced catalytic activity for D-amino acids stems from a high energy barrier (30 kcal/mol) during the aminolysis step, compared to the L-isomer (12 kcal/mol). nih.gov | nih.gov |
| (R)-selective ω-transaminases | α-keto acids | Efficiently produced D-alanine, D-fluoroalanine, and D-serine with >99% enantiomeric excess (ee). mdpi.com | mdpi.com |
Design and Synthesis of Functional Analogs for Biochemical Probes and Inhibitors
The tripeptide motif H-D-Ala-Ala-Ala-OH serves as a scaffold for designing functional analogs with specific biological activities. The inclusion of a D-amino acid is a key design feature, as it often confers resistance to proteolysis and can be critical for biological function. nih.govmdpi.com For example, in certain opioid peptides, replacing a D-alanine residue with its L-counterpart can completely abolish biological activity. mdpi.com
One area of active research is the development of novel antimicrobial agents. In one study, a library of non-cationic fatty amine-tripeptide conjugates was designed and synthesized to explore their antibacterial properties. frontiersin.org The synthesis involved manual SPPS, and structure-activity relationship (SAR) studies were conducted by varying the N-terminal and C-terminal amino acids, as well as the length of the fatty amine chain. frontiersin.org These studies revealed that replacing a central D-proline with D-alanine in one of the analogs eliminated its antibacterial activity, highlighting the sensitivity of the biological function to the specific D-amino acid residue in the peptide sequence. frontiersin.org
Computational methods are also employed to design D-amino acid analogs of known bioactive peptides. One such platform creates a mirror image of the entire Protein Data Bank (PDB) to generate a database of D-peptides. pnas.org This allows researchers to search for D-amino acid sequences that can mimic the 3D structure of critical "hotspot" residues of a functional L-peptide, with the goal of creating more stable therapeutic analogs. pnas.org
Table 3: Examples of D-Alanine Tripeptide Analogs and Their Applications
| Analog Type | Design Strategy | Synthetic Method | Application | Citation |
| Fatty amine-tripeptide conjugates | Variation of amino acid sequence and fatty amine chain length. | Solid-Phase Peptide Synthesis (SPPS) | Development of novel synthetic antimicrobial agents. | frontiersin.org |
| D-analog of GLP-1 | Computational search of a mirror-image protein database to match hotspot residue conformations. | Not specified (computational design) | Design of highly stable peptide therapeutics. | pnas.org |
This compound as a Building Block in Complex Bioactive Molecular Architectures
The D-alanine-containing peptide unit is a recurring motif in a variety of complex natural products and synthetic bioactive molecules. Its incorporation is a strategic choice to enhance stability or to achieve a specific conformation necessary for biological activity. nih.gov
A prominent example is the synthetic opioid peptide biphalin. nih.gov Biphalin is a dimeric analog of enkephalin, consisting of two Tyr-D-Ala-Gly-Phe tetrapeptide fragments joined by a hydrazide bridge. Its structure necessitates a solution-phase synthesis strategy. nih.gov The presence of the D-Ala residue at the second position is a hallmark of many potent opioid peptides, contributing significantly to their receptor affinity and efficacy. mdpi.com
D-alanine is also found within the tripeptide segments of complex macrocyclic natural products like the jasplakinolides and chondramides, which are known for their potent biological activities. rsc.org The similarity in these peptide segments suggests their importance as a conserved structural element for function. The use of D-amino acids as building blocks extends to the synthesis of neuroprotective agents and other pharmaceuticals, where their unique structural properties can be leveraged to modulate interactions with biological targets. netascientific.com The strategic placement of D-alanine within a larger molecular architecture underscores its role as a critical component for creating molecules with tailored biological functions.
Computational and Biophysical Characterization of D Alanine Peptides and Their Interactions
High-Resolution Structural Elucidation Techniques
High-resolution techniques are fundamental to visualizing the atomic-level details of how D-alanine peptides interact with their biological targets.
X-ray crystallography provides static, high-resolution snapshots of enzymes as they bind to substrates or inhibitors, revealing the precise molecular interactions that govern catalysis and inhibition. This technique has been instrumental in understanding enzymes like D-Ala-D-Ala ligase (Ddl) and Penicillin-Binding Proteins (PBPs), both of which are critical for bacterial cell wall biosynthesis and are targets of antibiotics.
D-Ala-D-Ala Ligase (Ddl): D-Ala-D-Ala ligase is an essential bacterial enzyme that catalyzes the ATP-dependent formation of the D-Ala-D-Ala dipeptide, a key component of the peptidoglycan cell wall. researchgate.net The crystal structure of Escherichia coli DdlB in complex with ADP and a phosphinate transition-state analogue of D-Ala-D-Ala provided foundational insights into its active site. nih.gov Further crystallographic studies, such as the 1.50 Å resolution structure of E. coli Ddl in complex with ATP and the product D-Ala-D-Ala, have detailed the specific residues involved in substrate binding and catalysis (PDB ID: 4C5B). rcsb.org These structures show how the enzyme accommodates two D-alanine molecules in distinct binding pockets (N-terminal and C-terminal sites) and utilizes ATP to drive the ligation reaction. ucl.ac.be The vancomycin (B549263) resistance enzyme VanA, a D-alanyl-D-lactate ligase, has also been crystallized, revealing active site alterations, such as the substitution of Tyr with His-244, that explain its preference for D-lactate over D-alanine, a key mechanism of resistance. pnas.org
Penicillin-Binding Proteins (PBPs): PBPs are a group of enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide stems. researchgate.net They are the primary targets of β-lactam antibiotics like penicillin, which mimic the D-Ala-D-Ala terminus of the natural PBP substrate. nih.govasm.org Crystallography has been used to visualize PBPs in various states: the apo (unbound) form, in a noncovalent "Michaelis complex" with a peptidoglycan fragment, and as a covalent acyl-enzyme intermediate with antibiotics. researchgate.net For example, the crystal structure of Bacillus subtilis PBP4a was solved both alone and in complex with a peptidoglycan mimetic peptide, D-α-aminopymelyl-ε-D-alanyl-D-alanine. nih.govuliege.be This work revealed the formation of an acyl-enzyme adduct and a specific binding pocket for the third residue of the stem peptide, providing a basis for understanding its DD-carboxypeptidase activity. nih.govuliege.be Similarly, structures of E. coli PBP6 have captured the enzyme with a full pentapeptide substrate fragment, NAM-(L-Ala-D-isoGlu-L-Lys-D-Ala-D-Ala), illuminating the interactions essential for ligand recognition. researchgate.net
| Enzyme | Organism | PDB ID | Ligand(s) | Resolution (Å) | Key Finding |
|---|---|---|---|---|---|
| D-Ala-D-Ala Ligase (DdlB) | Escherichia coli | 4C5B | ATP, D-Ala-D-Ala | 1.50 | Detailed view of product complex, informing on catalytic mechanism. rcsb.org |
| D-Alanyl-D-Lactate Ligase (VanA) | Enterococcus faecium | 1E4E | ADP, Phosphinate inhibitor | 2.50 | Revealed structural basis for switch in substrate specificity leading to vancomycin resistance. pnas.org |
| Penicillin-Binding Protein 4a (PBP4a) | Bacillus subtilis | 2J9N | D-α-aminopimelyl-ε-D-alanyl-D-alanine | 2.10 | Showed formation of an acyl-enzyme intermediate and a specific diaminopimelic acid binding pocket. nih.govuliege.be |
| Penicillin-Binding Protein 6 (PBP6) | Escherichia coli | 3ITB | NAM-(L-Ala-D-isoGlu-L-Lys-D-Ala-D-Ala) | 1.80 | First structure of a PBP captured in a preacylation complex with a full pentapeptide substrate. researchgate.net |
While X-ray crystallography provides a static view, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, which is more representative of their physiological environment. For D-alanine-containing peptides, NMR studies can reveal conformational preferences, such as the formation of β-turns or helical structures, which are often influenced by the presence of the D-amino acid. bvsalud.orgnih.gov
NMR experiments, including 2D techniques like TOCSY and NOESY, are used to assign proton resonances and measure through-space distances between protons (Nuclear Overhauser Effects or NOEs). nih.govresearchgate.net These NOEs provide distance constraints that, along with coupling constants (e.g., ³JNC), are used to calculate an ensemble of structures consistent with the experimental data. nih.govnih.gov Studies on model peptides have shown that D-amino acids can induce specific secondary structures. For instance, a D-alanine residue can stabilize a β-VI turn in a cyclic peptide or a tandem β-II' turn/3(10)-helix conformation in linear peptides. nih.govnih.gov In contrast, many short, linear peptides, including those with D-Ala, may exist as a mixture of conformations dominated by extended structures rather than a single, well-defined fold. bvsalud.org The combination of NMR data with computational methods like molecular dynamics simulations further refines these solution structures. acs.org
X-ray Crystallography of Enzyme-Ligand Complexes Involving D-Ala-D-Ala Ligase and Penicillin-Binding Proteins
Advanced Mass Spectrometry Applications
Mass spectrometry (MS) has evolved beyond simple mass determination to become a versatile tool for probing protein structure, dynamics, and interactions.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a biophysical method that measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is placed in a deuterated buffer (D₂O). thermofisher.com The exchange rate is highly dependent on the local protein environment; hydrogens in solvent-exposed, flexible regions exchange rapidly, while those in well-ordered secondary structures (like α-helices and β-sheets) or at protein-ligand interfaces are protected and exchange slowly. nih.govresearchgate.net
By comparing the deuterium uptake of an enzyme in its free state versus its ligand-bound state (e.g., Ddl bound to a D-alanine analogue), HDX-MS can map ligand binding sites and reveal allosteric conformational changes occurring elsewhere in the protein. nih.gov The process involves incubating the protein in D₂O for various time points, quenching the reaction at low pH and temperature, digesting the protein into peptides (typically with pepsin), and analyzing the mass increase of these peptides by LC-MS. biorxiv.org This approach provides valuable information on the conformational dynamics that are essential for the function of enzymes like D-Ala-D-Ala ligase and PBPs, complementing the static pictures from crystallography. nih.gov
Dissociative Electron Attachment (DEA) is a gas-phase technique where low-energy electrons (typically <15 eV) interact with a molecule, leading to the formation of a transient negative ion that then fragments. researchgate.nethiden.fr This process is a key mechanism in understanding how low-energy secondary electrons, produced during high-energy radiation, can cause damage to biomolecules. hiden.fr
For peptides, DEA studies provide fundamental insights into bond cleavage propensities. Studies on model peptides and amino acids like alanine (B10760859) in the gas phase show that electron attachment can lead to the cleavage of specific bonds, including the N-Cα bond within the peptide backbone. researchgate.net The fragmentation patterns are dependent on the electron's energy and the peptide's structure. hiden.fr Techniques like Electron Capture Dissociation (ECD), which is related to DEA, are used in mass spectrometry to fragment peptide ions. In ECD, the capture of a low-energy electron by a protonated peptide induces backbone fragmentation (forming c- and z-type ions) without disturbing fragile post-translational modifications. pnas.org Studying D-alanine-containing peptides with these methods can reveal how stereochemistry influences fragmentation pathways and intrinsic molecular stability in the absence of solvent. pacific.eduasianpubs.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
In Silico Modeling and Simulation Approaches
Computational methods are indispensable for complementing experimental data and providing a dynamic view of molecular interactions. In silico approaches allow for the prediction of peptide structures, the simulation of their behavior over time, and the calculation of binding energies.
Molecular Dynamics (MD) simulations are a cornerstone of this approach. Starting with an experimental structure (e.g., from X-ray crystallography) or a modeled one, MD simulates the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov For enzymes like D-Ala-D-Ala ligase and PBPs, MD simulations have been used to study the conformational changes required for substrate binding and product release, such as the opening and closing of the "ω-loop" in Ddl. researchgate.netacs.org These simulations can reveal transient states and allosteric networks that are difficult to capture experimentally. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a higher level of theory for studying reaction mechanisms. rsc.org In a QM/MM simulation, the reactive center of the enzyme (e.g., the active site with the D-alanine substrate) is treated with quantum mechanics, providing an accurate description of bond breaking and formation, while the rest of the protein and solvent are treated with classical molecular mechanics. rsc.orgnih.gov This hybrid approach has been used to investigate the acylation and deacylation steps in PBP catalysis and the polymerization reaction in D-aminopeptidases. rsc.orgacs.org
Furthermore, various in silico tools exist for modeling peptides containing non-standard residues like D-amino acids and for predicting their properties. nih.govplos.org These models can help in designing novel peptide-based inhibitors by predicting their conformation and stability before undertaking costly chemical synthesis. researchgate.netpnas.org
| Technique | Primary Information Obtained | Key Application for D-Ala Peptides/Targets |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of enzyme-ligand complexes. | Visualizing binding modes of D-Ala analogues in Ddl and PBP active sites. rcsb.orgnih.gov |
| NMR Spectroscopy | Solution-state 3D structure, conformation, and dynamics. | Determining preferred conformations (e.g., turns, helices) of D-Ala peptides in solution. nih.govacs.org |
| HDX-Mass Spectrometry | Conformational dynamics, solvent accessibility, ligand binding sites. | Mapping conformational changes in Ddl or PBPs upon substrate/inhibitor binding. nih.gov |
| Dissociative Electron Attachment | Gas-phase fragmentation pathways and intrinsic bond stabilities. | Probing fundamental cleavage patterns of the peptide backbone. researchgate.net |
| Molecular Dynamics (MD) | Dynamic motion of atoms over time, conformational flexibility. | Simulating loop movements and allosteric effects in enzymes like VanA and Ddl. researchgate.netacs.org |
| QM/MM Simulations | Enzymatic reaction mechanisms and transition states. | Modeling the chemical steps of catalysis in PBPs. nih.govacs.org |
Molecular Dynamics Simulations of Peptide-Protein Interactions
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of peptides and their interactions with proteins over time. researchgate.net These simulations can reveal conformational changes, interaction patterns, and the influence of the solvent environment on peptide stability and binding.
For D-alanine containing peptides, MD simulations have been employed to understand their structural dynamics and interactions. For instance, simulations of alanine tripeptides in explicit water have been used to explore their free energy landscapes and conformational states. indianchemicalsociety.com Such studies often utilize force fields like AMBER99 to model the peptide and TIP3P for water molecules. indianchemicalsociety.com The analysis of dihedral angles, such as through Ramachandran plots, helps in identifying stable conformations. github.com
MD simulations have also been crucial in studying the behavior of peptides containing unnatural amino acids, including D-amino acids, to understand their folding, dimerization, and binding to proteins. uow.edu.au These simulations can predict how the incorporation of a D-amino acid influences the peptide's conformational flexibility and hydrogen-bonding patterns, which are critical for protein interaction. uow.edu.au Furthermore, MD simulations can be used to investigate the force response of polypeptide chains, providing insights into their mechanical properties. core.ac.uk
Homology Modeling and Molecular Docking for Ligand-Binding Affinity Prediction
When experimental structures of peptide-protein complexes are unavailable, homology modeling and molecular docking serve as essential computational tools. taylorandfrancis.com Homology modeling constructs a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. taylorandfrancis.comstanford.edu The quality of the resulting model is often assessed using tools like Ramachandran plots to ensure stereochemical soundness. taylorandfrancis.com
Molecular docking then predicts the preferred orientation of a ligand, such as H-D-Ala-Ala-Ala-OH, when it binds to a protein to form a stable complex. nih.govoatext.com This technique is widely used in drug discovery to screen for potential inhibitors or to understand the binding modes of known ligands. nih.govmdpi.com The accuracy of docking can be enhanced by refining the homology models with molecular dynamics simulations, which can better account for the flexibility of the protein and ligand. plos.org
The combination of homology modeling and docking has been successfully applied to predict the binding affinities of ligands to various receptors. plos.org For instance, these methods have been used to study the interactions of antagonists with G-protein coupled receptors, where the computational predictions of binding free energies showed good correlation with experimental data. plos.org Such computational approaches are valuable for identifying key residues involved in ligand binding and for guiding the design of new peptides with improved affinity and specificity. plos.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) for Reaction Mechanism Elucidation
To investigate chemical reactions involving peptides, such as enzyme-catalyzed polymerization, a hybrid approach combining quantum mechanics (QM) and molecular mechanics (MM) is often employed. nih.govrsc.org QM/MM simulations allow for a detailed, atomistic-level study of the reaction mechanism by treating the chemically active region (e.g., the reacting substrate and key enzymatic residues) with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is described by a more computationally efficient MM force field. nih.govmdpi.com
This method has been instrumental in understanding the stereospecificity of enzymes. For example, QM/MM simulations have elucidated why certain proteases preferentially act on L-amino acids over their D-stereoisomers. nih.gov Studies on papain-mediated polymerization of alanine ethyl esters revealed that the reduced catalytic activity for D-amino acids stems from a significantly higher free-energy barrier during the aminolysis step of the reaction. nih.gov Similarly, QM/MM simulations of D-aminopeptidase have shown that this enzyme faces lower activation barriers for both acylation and aminolysis with D-substrates compared to L-substrates, explaining its D-stereospecificity. nih.govrsc.org These simulations can pinpoint the specific interactions, such as those with key residues like Asn155 in D-aminopeptidase, that influence the stereospecificity of the polymerization reaction. nih.govrsc.org
| Enzyme | Substrate | Reaction Step | Activation Energy Barrier (kcal/mol) |
| D-aminopeptidase | D-Ala-OEt | Acylation | 26.5 nih.gov |
| D-aminopeptidase | L-Ala-OEt | Acylation | 37.2 nih.gov |
| Papain | L-Ala-OEt | Aminolysis | 12 nih.gov |
| Papain | D-Ala-OEt | Aminolysis | 30 nih.gov |
Quantitative Binding and Kinetic Analysis
Biophysical techniques provide quantitative data on the thermodynamics and kinetics of peptide-protein interactions, complementing the insights gained from computational methods.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur upon the binding of a ligand to a macromolecule. uni-muenchen.dewikipedia.org This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy of binding (ΔH). uni-muenchen.deamazonaws.com From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. uni-muenchen.de
ITC has been widely used to characterize the binding of peptides to proteins. acs.orgnih.gov The technique involves titrating a solution of the peptide into a solution containing the protein and measuring the heat released or absorbed. nih.govresearchgate.net The resulting data can be fit to a binding model to extract the thermodynamic parameters. nih.gov For example, ITC has been used to study the interaction of D-alanine containing peptides with antibiotics like teicoplanin, providing insights into the contributions of different peptide groups to the binding affinity. researchgate.net
| Interaction | Kd | ΔH (kcal/mol) | Stoichiometry (n) |
| p53 peptide to Calmodulin | 2 ± 1 µM | - | 1:1 nih.gov |
| TRTK12 peptide to Calmodulin (Site 1) | 3 ± 1 µM | - | 2:1 (peptide:protein) nih.gov |
| TRTK12 peptide to Calmodulin (Site 2) | 14 ± 1 µM | - | 2:1 (peptide:protein) nih.gov |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface plasmon resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. wikipedia.org It provides kinetic information about the binding process, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). wikipedia.orgmdpi.com
In a typical SPR experiment, one molecule (the ligand, e.g., a peptide) is immobilized on a sensor surface, and a solution containing the other molecule (the analyte, e.g., a protein) is flowed over the surface. wikipedia.org The binding and dissociation events are monitored by changes in the refractive index at the sensor surface. wikipedia.org SPR has been used to measure the binding kinetics of D-alanine containing peptides to their targets. For example, the binding affinity of teicoplanin for a Lys-D-Ala-D-Ala peptide has been determined using SPR, with Kd values in the nanomolar range. researchgate.net This technique is also valuable for studying the interactions of peptides with cell-surface receptors and other proteins, providing crucial data for understanding biological processes and for drug development. nih.gov
| Interacting Molecules | ka (M-1s-1) | kd (s-1) | KD (µM) |
| pep2-8 and PCSK9 | (3.88 ± 3.26) x 105 | (1.73 ± 0.25) x 10-1 | 0.985 ± 0.724 mdpi.com |
| Teicoplanin and carrier protein-peptide fusion | - | - | 0.091 ± 0.007 researchgate.net |
| Teicoplanin and free Lys-D-Ala-D-Ala peptide | - | - | 0.474 ± 0.020 researchgate.net |
Translational and Strategic Research Applications
H-D-Ala-Ala-Ala-OH as a Biochemical Probe for Elucidating Cellular Processes
The fundamental role of the D-Ala-D-Ala motif in bacterial cell wall synthesis positions peptides like this compound as crucial biochemical probes. researchgate.net The bacterial cell wall, primarily composed of peptidoglycan, provides structural integrity and protects against osmotic lysis. wikipedia.org The final step in peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by transpeptidases that recognizes the D-Ala-D-Ala terminus. sigmaaldrich.comnih.gov
By mimicking this natural substrate, this compound and similar D-alanine peptides can be used to study the kinetics and inhibition of key bacterial enzymes. They serve as competitive inhibitors for transpeptidases and carboxypeptidases, which are essential for the final stages of cell wall assembly and remodeling. researchgate.netnih.gov Understanding how these enzymes interact with substrate analogs provides deep insights into their catalytic mechanisms.
Furthermore, these peptides can be chemically modified to create more sophisticated probes. For instance, attaching fluorescent tags or infrared-active groups like azidohomoalanine allows for the direct visualization and quantification of binding events and enzymatic activity within cellular environments. acs.orgacs.org Such probes are invaluable for:
Screening for new enzyme inhibitors.
Studying the mechanism of action of antibiotics that target cell wall synthesis, such as vancomycin (B549263). researchgate.netrsc.org
Investigating the dynamic processes of cell wall turnover and modification in real-time. acs.org
Chemogenetic approaches have also utilized D-alanine to generate hydrogen peroxide in specific subcellular locations, enabling the study of redox signaling pathways. nih.gov By expressing the enzyme D-amino acid oxidase (DAAO), which acts on D-alanine, researchers can precisely control and monitor the effects of oxidative stress on various cellular processes. nih.gov
Rational Design of Next-Generation Antibacterial Agents
The D-alanyl-D-alanine terminus of peptidoglycan precursors is a well-established target for several classes of antibiotics, most notably the glycopeptides like vancomycin. mcmaster.canih.govmdpi.com Vancomycin functions by binding with high affinity to the acyl-D-Ala-D-Ala moiety, sterically hindering the transpeptidase enzymes and thus preventing the cross-linking of the peptidoglycan layer. rsc.orgmdpi.com This inhibition of cell wall synthesis ultimately leads to bacterial cell death. sigmaaldrich.com
This specific molecular interaction provides a clear blueprint for the rational design of new antibacterial agents. nih.govresearchgate.net this compound serves as a model structure representing the target recognized by these antibiotics. Research in this area focuses on several key strategies:
Structure-Based Drug Design (SBDD): Using the known three-dimensional structures of bacterial transpeptidases and their complexes with D-Ala-containing peptides, medicinal chemists can design novel small molecules or peptidomimetics that bind with high affinity and specificity to the enzyme's active site. nih.govnih.gov
Fragment-Based Drug Discovery: Fragments that mimic parts of the D-alanine peptide structure can be screened for their ability to bind to the target enzyme. Promising fragments are then elaborated or combined to create more potent inhibitors.
Modification of Existing Antibiotics: The structure of D-alanine peptides informs the chemical modification of existing antibiotics to enhance their efficacy, improve their spectrum of activity, or overcome resistance mechanisms. mdpi.com
The goal of these rational design approaches is to develop new drugs that are not only potent but also less susceptible to existing resistance mechanisms, offering new hope in the fight against multidrug-resistant pathogens. researchgate.netplos.orgrsc.org
| Drug Design Strategy | Description | Relevance of D-Ala Peptides |
| Structure-Based Design | Utilizes 3D structures of targets to design inhibitors. | D-Ala peptides in complex with enzymes provide a structural template for inhibitor design. nih.govnih.gov |
| Fragment-Based Discovery | Screens small chemical fragments for binding to the target. | Fragments of D-Ala peptides can be used as starting points for building potent drugs. |
| Antibiotic Modification | Alters existing antibiotic structures to improve properties. | Understanding the D-Ala-D-Ala binding pocket guides modifications to drugs like vancomycin. mdpi.com |
Strategies for Mitigating and Overcoming Antimicrobial Resistance
The emergence of antimicrobial resistance is a critical global health threat, and resistance to glycopeptide antibiotics is a major concern. mdpi.com A primary mechanism of resistance to vancomycin in bacteria like Enterococcus faecium involves a subtle but critical change in the very target that the antibiotic recognizes. royalsocietypublishing.org These resistant bacteria possess enzymes that alter the peptidoglycan precursor, replacing the terminal D-alanine with either D-lactate (D-Lac) or D-serine (D-Ser). nih.govroyalsocietypublishing.org This changes the terminus from an acyl-D-Ala-D-Ala to an acyl-D-Ala-D-Lac or acyl-D-Ala-D-Ser. nih.gov
This modification significantly reduces vancomycin's binding affinity, rendering the antibiotic ineffective. mdpi.com Understanding this molecular basis of resistance is pivotal for developing strategies to overcome it. nih.gov Research efforts are focused on:
Developing New Antibiotics: Designing novel molecules that can effectively bind to the altered D-Ala-D-Lac or D-Ala-D-Ser termini. This requires a deep understanding of the structural and chemical differences between the original and modified targets.
Combination Therapies: Combining conventional antibiotics with agents that can inhibit the enzymes responsible for modifying the peptidoglycan precursors. For example, inhibiting the ligase that creates D-Ala-D-Lac could restore sensitivity to vancomycin.
Targeting Other Steps in Cell Wall Synthesis: Developing inhibitors for other essential enzymes in the peptidoglycan biosynthesis pathway, such as the Mur ligases, which are less prone to the resistance mechanisms affecting the D-Ala terminus. frontiersin.org
Another bacterial strategy to resist antimicrobial peptides involves the D-alanylation of teichoic acids in the cell wall of Gram-positive bacteria. This process, mediated by the DltABCD operon, incorporates D-alanine into these polymers, increasing the net positive charge of the bacterial surface. royalsocietypublishing.org This leads to electrostatic repulsion of positively charged antimicrobial peptides, reducing their efficacy. royalsocietypublishing.org Targeting this D-alanylation process represents another innovative strategy to combat resistance.
Advanced Research in Peptide-Based Drug Discovery and Development
Peptide-based therapeutics are a rapidly growing class of drugs, valued for their high specificity, potency, and lower toxicity compared to small molecules. nih.govresearchgate.netnih.gov However, natural peptides often suffer from significant limitations, including rapid degradation by proteases in the body and poor oral bioavailability. nih.govpolifaces.de
The incorporation of non-natural amino acids, such as D-alanine, is a cornerstone strategy to overcome these hurdles. researchgate.net Peptides containing D-amino acids, like this compound, are resistant to degradation by most proteases, which are stereospecific for L-amino acids. researchgate.net This enhanced stability significantly increases the peptide's half-life in circulation, improving its therapeutic potential.
Advanced research in this field leverages cutting-edge technologies to design and optimize peptide drugs: nih.govpolifaces.de
Computational and AI-Driven Design: Machine learning and artificial intelligence algorithms are now used to predict the therapeutic properties of peptides, design novel sequences with enhanced stability and activity, and optimize them for clinical use. polifaces.de
Peptide Modification Strategies: Beyond D-amino acid substitution, techniques like cyclization, PEGylation, and stapling are used to improve the structural stability and pharmacokinetic properties of peptide drugs. nih.govmdpi.com
Advanced Delivery Systems: Novel delivery platforms, such as hydrogels and nanoparticles, are being developed to protect peptide drugs from degradation and deliver them specifically to the target site. nih.govmdpi.com
These advancements are accelerating the development of next-generation peptide therapeutics for a wide range of diseases, including infectious diseases, cancer, and metabolic disorders. researchgate.netnih.gov
| Challenge in Peptide Drug Development | Strategy Involving D-Alanine |
| Proteolytic Degradation | Incorporation of D-alanine renders peptides resistant to protease enzymes, increasing their half-life. researchgate.net |
| Low Potency/Specificity | D-alanine can be used to create specific conformations that enhance binding to therapeutic targets. |
| Poor Bioavailability | Increased stability from D-alanine incorporation can improve overall exposure and effectiveness. |
Immunological and Vaccine Research Potential of D-Alanine Peptides
The unique properties of D-alanine and peptides containing it extend into the fields of immunology and vaccine development. The inclusion of D-amino acids can create novel epitopes that elicit specific and robust immune responses. researchgate.net
A particularly promising strategy involves the creation of D-alanine auxotrophs—bacteria that have been genetically modified to be unable to synthesize their own D-alanine. nih.gov Since D-alanine is essential for building their peptidoglycan cell wall, these bacteria can only grow when D-alanine is supplied externally. nih.gov When used as a live attenuated vaccine, these auxotrophs can replicate for a short period in the host before being cleared, but this limited exposure is sufficient to induce a strong and protective immune response. Studies have shown that a D-alanine auxotrophic strain of Staphylococcus aureus can protect mice against lethal infection by eliciting both antibody and T-cell (specifically IL-17A) responses. nih.gov
Furthermore, peptides containing D-amino acids are being investigated for use in subunit vaccines. nih.govacs.org Their advantages include:
Enhanced Stability: Resistance to enzymatic degradation ensures the peptide antigen persists longer, allowing for more sustained presentation to the immune system. researchgate.net
Potent Immunogenicity: D-amino acid-containing peptides can be highly immunogenic, capable of stimulating both B-cell and T-cell responses. researchgate.net They can be recognized as T-cell epitopes and can define the specificity of the immune response. researchgate.net
The development of peptide-based vaccines, including those leveraging the unique characteristics of D-alanine peptides, is an active area of research for infectious diseases and cancer immunotherapy. nih.govpnas.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
